An In-depth Technical Guide to 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole: Core Properties and Applications
An In-depth Technical Guide to 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole: Core Properties and Applications
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry and drug discovery due to its unique physicochemical properties and broad spectrum of biological activities.[1] Notably, the 1,2,4-oxadiazole moiety is considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] This guide provides a comprehensive technical overview of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole, a specific derivative that combines the advantageous features of the oxadiazole core with the modulatory effects of a fluorinated phenyl group. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.
Physicochemical Properties: A Quantitative Overview
While experimental data for 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is not extensively published, its physicochemical properties can be predicted based on its structure and the known characteristics of related compounds. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value/Information | Significance in Drug Discovery |
| Molecular Formula | C₉H₇FN₂O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 178.17 g/mol | Influences diffusion and transport across membranes. Generally, values ≤ 500 g/mol are preferred for oral bioavailability.[2] |
| LogP (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | A measure of lipophilicity, which affects solubility, permeability, and metabolic stability. The predicted range suggests good membrane permeability.[3] |
| Topological Polar Surface Area (TPSA) | 42.9 Ų | Predicts drug transport properties. Values in this range are associated with good oral bioavailability.[3] |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can enhance membrane permeability.[2] |
| Hydrogen Bond Acceptors | 3 (N, N, O atoms) | Influences solubility and binding to biological targets. A value ≤ 10 is generally favorable.[2] |
| pKa | Not readily predictable without experimental data | The basicity of the nitrogen atoms in the oxadiazole ring will influence the ionization state at physiological pH, affecting solubility and receptor interaction. |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and ethanol. | Critical for formulation and in vitro assay design. |
Note: The predicted values are derived from computational models and may differ from experimental results.
Synthesis and Characterization: A Practical Approach
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the literature. A common and reliable method involves the cyclodehydration of an O-acyl amidoxime intermediate, which is formed from the reaction of an amidoxime with a carboxylic acid derivative.[4]
General Synthetic Workflow
The synthesis of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole can be logically approached in two main stages: the formation of the amidoxime precursor and its subsequent cyclization.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure for the synthesis of 3-aryl-5-methyl-1,2,4-oxadiazoles and can be adapted for the synthesis of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole.
Stage 1: Synthesis of 3-Fluorobenzamidoxime
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorobenzonitrile (1 equivalent) in ethanol.
-
Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Stage 2: Synthesis of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the synthesized 3-fluorobenzamidoxime (1 equivalent) in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Acylation: Add acetic anhydride (1.2 equivalents) dropwise to the solution at 0 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Characterization Techniques
The structural confirmation and purity assessment of the synthesized 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole would typically involve the following analytical methods:[4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show signals for the aromatic protons of the 3-fluorophenyl group and a singlet for the methyl group protons. The coupling patterns of the aromatic protons will confirm the meta-substitution of the fluorine atom.
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¹³C NMR: Will show characteristic signals for the carbon atoms of the oxadiazole ring, the fluorophenyl ring (with C-F coupling), and the methyl group.
-
¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=N and N-O stretching vibrations of the oxadiazole ring, as well as C-F and aromatic C-H stretching vibrations, are expected.[6]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₉H₇FN₂O) would be observed, confirming its molecular formula.[4]
Biological Activity and Potential Applications
While specific biological data for 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is limited, the known activities of related compounds provide a strong basis for predicting its potential therapeutic applications.
Anticipated Biological Effects
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Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7] The presence of the 3-fluorophenyl group can enhance lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets in target proteins.[8]
-
Antimicrobial and Antifungal Activity: The oxadiazole nucleus is a common feature in many antimicrobial and antifungal agents.[9] These compounds are thought to exert their effects by disrupting microbial cell wall synthesis or other essential cellular processes.
-
Anti-inflammatory and Analgesic Properties: Some 1,2,4-oxadiazole derivatives have been reported to possess anti-inflammatory and analgesic effects, suggesting potential applications in the treatment of inflammatory disorders.
Hypothesized Mechanism of Action in Cancer
Based on the known anticancer properties of similar heterocyclic compounds, a plausible mechanism of action for 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt pathway.
Safety and Toxicology: Preliminary Considerations
The safety profile of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole has not been specifically reported. However, general toxicological considerations for oxadiazole derivatives and fluorinated aromatic compounds can provide initial guidance.
-
Oxadiazole Derivatives: Some studies on other oxadiazole derivatives have indicated a favorable safety profile, with high LD50 values in acute toxicity studies in rodents.[10] However, as with any novel chemical entity, thorough toxicological evaluation is essential.
-
Fluorinated Aromatic Compounds: The introduction of fluorine can alter the metabolic fate of a compound, often leading to increased metabolic stability.[8] While this can be advantageous for drug efficacy, it may also lead to the formation of persistent metabolites that require careful assessment.
It is imperative that this compound be handled with appropriate personal protective equipment (PPE) in a laboratory setting. A comprehensive safety assessment, including in vitro cytotoxicity assays and in vivo toxicity studies, would be required before any potential therapeutic application.
Conclusion
3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a promising heterocyclic compound that warrants further investigation by the scientific community. Its structural features suggest the potential for significant biological activity, particularly in the areas of oncology and infectious diseases. The well-established synthetic routes to the 1,2,4-oxadiazole core, coupled with the predictable modulatory effects of the 3-fluorophenyl substituent, make this compound an attractive candidate for further research and development. This guide provides a foundational understanding of its core properties and a framework for its synthesis and characterization, paving the way for future explorations of its therapeutic potential.
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